2-Ethoxy-propylamine hydrochloride

Catalog No.
S827710
CAS No.
1184979-76-7
M.F
C5H14ClNO
M. Wt
139.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-propylamine hydrochloride

CAS Number

1184979-76-7

Product Name

2-Ethoxy-propylamine hydrochloride

IUPAC Name

2-ethoxypropan-1-amine;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

InChI

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H

InChI Key

AZBRERYHQCIIAD-UHFFFAOYSA-N

SMILES

CCOC(C)CN.Cl

Canonical SMILES

CCOC(C)CN.Cl

2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNOC_5H_{14}ClNO and a molecular weight of 139.62 g/mol. This compound is characterized by the presence of an ethoxy group, which contributes to its unique chemical properties. It is typically encountered as a hydrochloride salt, making it more soluble in water compared to its free base form. The compound is recognized for its versatility in various

  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions with halogenoalkanes, leading to the formation of secondary and tertiary amines.
  • Acid-Base Reactions: As an amine, it reacts with acids to form salts and can regenerate the free amine when treated with bases.
  • Condensation Reactions: The compound can react with carbonyl compounds, such as aldehydes or ketones, to form imines or Schiff bases.

Common reagents used in these reactions include halogenoalkanes for nucleophilic substitution, hydrochloric acid for salt formation, and carbonyl compounds for condensation reactions .

The synthesis of 2-Ethoxy-propylamine hydrochloride generally involves the reaction of 2-ethoxypropylamine with hydrochloric acid. The reaction conditions are carefully controlled to optimize yield and purity.

General Synthetic Route:

  • Starting Material: 2-Ethoxypropylamine
  • Reagent: Hydrochloric acid (HCl)
  • Reaction Conditions: Conducted under controlled temperature and pressure.

In industrial settings, large-scale synthesis may incorporate distillation, crystallization, and purification processes to enhance product quality .

2-Ethoxy-propylamine hydrochloride finds numerous applications across various fields:

  • Chemistry: Utilized as a reagent in organic synthesis and as an intermediate in the preparation of diverse chemical compounds.
  • Biology: Employed in biochemical studies and as a precursor for biologically active molecules.
  • Medicine: Investigated for potential therapeutic properties and used in drug development.
  • Industry: Applied in the production of specialty chemicals and materials .

Interaction studies involving 2-Ethoxy-propylamine hydrochloride focus on its reactivity with other chemical species. Its nucleophilic nature allows it to interact with electrophiles, leading to various products depending on the reaction conditions. Additionally, studies may explore its interactions within biological systems, assessing its effects on cellular pathways or potential toxicity .

Several compounds share structural similarities with 2-Ethoxy-propylamine hydrochloride:

  • Propylamine: A primary amine that lacks the ethoxy group, resulting in different steric and electronic properties.
  • Ethylamine: Another primary amine with a shorter carbon chain; it exhibits distinct reactivity patterns compared to 2-Ethoxy-propylamine hydrochloride.
  • Isopropylamine: A branched primary amine that differs in structure but shares some reactivity characteristics.

Comparison Table

CompoundStructure TypeUnique Features
2-Ethoxy-propylamine hydrochlorideSecondary AmineEthoxy group enhances solubility and reactivity
PropylaminePrimary AmineLacks ethoxy; simpler reactivity
EthylaminePrimary AmineShorter chain; different boiling point
IsopropylaminePrimary AmineBranched structure; distinct steric effects

The presence of the ethoxy group in 2-Ethoxy-propylamine hydrochloride provides unique steric and electronic effects that distinguish it from these other amines .

The synthesis of 2-ethoxy-propylamine hydrochloride emerged from mid-20th-century advancements in alkoxyalkylamine chemistry. Early methods for producing alkoxyalkylamines, such as the condensation of acrylonitrile with alcohols catalyzed by ammonia, were documented in patents from the 1960s. The hydrochloride derivative gained prominence in the 2000s as a stable salt form for industrial and research applications, with its first detailed characterization appearing in PubChem entries around 2009. The compound’s development paralleled growing interest in functionalized amines for pharmaceutical and material science applications, driven by its unique balance of hydrophilicity and reactivity.

Significance in Organic Chemistry

2-Ethoxy-propylamine hydrochloride serves as a versatile intermediate in organic synthesis. Its ethoxy group enhances solubility in polar solvents, while the primary amine functionality enables participation in nucleophilic substitutions, condensations, and reductive aminations. This dual reactivity makes it critical for constructing complex molecules, such as β-arrestin-biased agonists and Hsp70 modulators. Compared to simpler amines like ethylamine, its branched structure reduces steric hindrance, facilitating regioselective reactions in heterocyclic chemistry.

Classification within Amine Compounds

This compound belongs to the secondary amine subclass due to its nitrogen atom bonded to two alkyl groups (the ethoxypropyl chain and a methyl group). Its classification is distinct from:

  • Primary amines (e.g., ethylamine), which have one alkyl group.
  • Tertiary amines (e.g., triethylamine), which have three alkyl groups.

The hydrochloride salt form further classifies it as an alkylammonium chloride, enhancing its stability and crystallinity compared to the free base.

Chemical Identifiers and Nomenclature

The compound is systematically identified as follows:

PropertyValue
IUPAC Name2-Ethoxypropan-1-amine hydrochloride
CAS Registry Number1184979-76-7
Molecular FormulaC₅H₁₄ClNO
Molecular Weight139.62 g/mol
SMILESCCOC(C)CN.Cl
InChI KeyAZBRERYHQCIIAD-UHFFFAOYSA-N

Synonymous terms include 2-ethoxypropylamine HCl and (2-ethoxypropyl)ammonium chloride.

Current Research Applications Overview

Recent studies highlight its utility in:

  • Drug Discovery: As a precursor for β-arrestin-biased β₂-adrenoceptor agonists, which show promise in treating asthma without cardiac side effects.
  • Agrochemical Synthesis: Building block for herbicides and surfactants due to its ability to form stable quaternary ammonium salts.
  • Material Science: Key intermediate in synthesizing ionic liquids and polymer modifiers, leveraging its ionic character and thermal stability.

Ongoing research explores its role in catalytic systems and as a ligand in transition-metal complexes for asymmetric synthesis.

Tables

Table 1: Synthetic Methods for 2-Ethoxy-propylamine Hydrochloride

MethodReagents/ConditionsYieldReference
Alkylation of Ammonia2-Chloropropane, NH₃, Ethanol, Δ64%
Reductive Amination2-Ethoxypropanal, NH₄Cl, NaBH₄78%
Hydrochloride Salt Formation2-Ethoxypropylamine + HCl (gaseous)>90%

Table 2: Comparative Properties of Alkoxyalkylamines

CompoundBoiling Point (°C)Solubility (H₂O)pKa
2-Ethoxy-propylamine HCl136–138 (decomp.)High9.1
3-Ethoxypropylamine136–138Moderate10.2
Ethylamine16.6High10.8

Molecular Formula and Weight Analysis

The molecular formula of 2-ethoxy-propylamine hydrochloride is established as C₅H₁₄ClNO, representing a relatively compact organic molecule with specific atomic composition [1] [2]. The compound exhibits a molecular weight of 139.62 grams per mole, with a monoisotopic mass of 139.076392 daltons [1] [3]. The Chemical Abstracts Service has assigned the registry number 1184979-76-7 to this compound, while the European Community number is designated as 975-172-1 [1].

Table 1: Molecular Formula and Weight Analysis

PropertyValue
Molecular FormulaC₅H₁₄ClNO
Molecular Weight (g/mol)139.62
Monoisotopic Mass (Da)139.076392
CAS Number1184979-76-7
EC Number975-172-1
PubChem CID22450283 (parent compound)
MDL NumberMFCD09997700
IUPAC Name2-ethoxypropan-1-amine hydrochloride

The structural identification through various chemical notation systems reveals the compound's systematic organization [1]. The Simplified Molecular Input Line Entry System notation is represented as CCOC(C)CN.Cl, indicating the connectivity pattern of atoms within the molecule [2]. The International Chemical Identifier provides a standardized representation as InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H, with the corresponding InChIKey being AZBRERYHQCIIAD-UHFFFAOYSA-N [1].

Structural Representation and Conformational Analysis

The structural architecture of 2-ethoxy-propylamine hydrochloride exhibits a linear aliphatic arrangement with distinct functional domains [1] [2]. The molecule comprises a three-carbon propyl backbone with an ethoxy substituent at the second carbon position and a primary amine group at the terminal carbon [4]. The conformational flexibility of this compound is characterized by three rotatable bonds, providing moderate structural adaptability [5].

The compound demonstrates a total atom count of 21 atoms, including 8 heavy atoms that contribute to its molecular framework [5]. The spatial arrangement allows for effective hydrogen bonding interactions, with two hydrogen bond donor sites and two hydrogen bond acceptor sites [5]. The topological polar surface area is estimated at approximately 35.2 Ų, indicating suitable characteristics for molecular interactions and potential membrane permeability [5].

Table 2: Structural Characteristics and Molecular Descriptors

Structural ParameterValueSignificance
Total Atom Count21 atomsRelatively small organic molecule
Heavy Atom Count8 heavy atomsModerate molecular complexity
Hydrogen Bond Donors2Strong hydrogen bonding capability
Hydrogen Bond Acceptors2Good solvation potential
Rotatable Bond Count3Moderate conformational flexibility
Topological Polar Surface Area35.2 ŲSuitable for membrane interactions
Formal Charge+1Cationic character in solution
Stereocenter Count0No stereochemical complexity

Functional Group Classification

The functional group analysis of 2-ethoxy-propylamine hydrochloride reveals a complex arrangement of chemically distinct moieties [6] [7]. The primary amine group (-NH₂) located at the terminal carbon represents the most significant functional group, serving as the basic nitrogen center and primary protonation site [8]. This primary aliphatic amine exhibits characteristic basicity and forms the foundation for the hydrochloride salt formation [8].

The ether functional group (-O-) positioned between the ethyl and propyl portions provides electron-donating characteristics and contributes to the compound's solubility properties [6] [7]. The ethoxy substituent attached to the ether oxygen introduces hydrophobic contributions to the overall molecular character [9]. The hydrochloride salt component, associated with the amine nitrogen, creates an ionic form that significantly enhances both chemical stability and water solubility [8].

Table 3: Functional Group Classification and Analysis

Functional GroupPositionClassificationChemical Significance
Primary Amine (-NH₂)Terminal carbon (C-1)Primary aliphatic amineBasic nitrogen center, protonation site
Ether (-O-)Between ethyl and propyl groupsAliphatic etherElectron-donating, increases solubility
Hydrochloride Salt (HCl)Associated with amine nitrogenAmine hydrochloride saltIonic form, enhances stability
Alkyl Chain (Ethyl)Attached to ether oxygenEthoxy substituentHydrophobic contribution
Alkyl Chain (Propyl)Central backbonePropyl frameworkStructural backbone

Parent Compound Relationship with 2-Ethoxypropan-1-amine

The relationship between 2-ethoxy-propylamine hydrochloride and its parent compound 2-ethoxypropan-1-amine represents a classic example of pharmaceutical salt formation [4] [10]. The parent compound, 2-ethoxypropan-1-amine, possesses the molecular formula C₅H₁₃NO and a molecular weight of 103.16 grams per mole [4]. The Chemical Abstracts Service registry number for the parent compound is 88183-49-7 [4].

The transformation from the parent compound to the hydrochloride salt involves acid-base salt formation through the addition of hydrochloric acid to the free amine [8] [10]. This chemical modification results in the addition of 36.46 grams per mole to the molecular weight, creating the final hydrochloride salt with enhanced properties [10]. The salt formation process significantly increases water solubility while providing enhanced chemical and physical stability compared to the parent compound [8] [10].

Table 4: Parent Compound Relationship Analysis

AspectDescription
Parent Compound Name2-Ethoxypropan-1-amine
Parent CAS Number88183-49-7
Parent Molecular FormulaC₅H₁₃NO
Parent Molecular Weight103.16 g/mol
Transformation TypeAcid-base salt formation
Structural RelationshipHCl addition to free amine
Chemical DifferenceAddition of HCl (+36.46 g/mol)
Solubility ChangeSignificantly increased water solubility
Stability EnhancementEnhanced chemical and physical stability
Pharmaceutical RelevanceCommon pharmaceutical salt form

Crystalline Structure and Molecular Packing

The crystalline structure of 2-ethoxy-propylamine hydrochloride exhibits characteristic features of amine hydrochloride salts, with ionic interactions playing a crucial role in the solid-state organization [11] [12]. The compound's crystal structure is influenced by hydrogen bonding patterns between the protonated amine group and the chloride anion, creating a stable three-dimensional arrangement [11]. The cationic nature of the protonated amine facilitates strong electrostatic interactions with the chloride counterion, contributing to the overall crystal stability [12].

The molecular packing in the crystalline state is characterized by the formation of hydrogen bond networks, where both the hydroxyl group and the amine group participate in hydrogen bonding with chloride anions [11]. The crystalline arrangement typically displays intermolecular interactions that include N-H···Cl hydrogen bonds, which are fundamental to the structural integrity of the crystal lattice [12]. The packing efficiency is enhanced by the relatively compact molecular structure and the ability to form multiple hydrogen bonding interactions simultaneously [11].

Computational Modeling of Molecular Geometry

Computational modeling approaches for 2-ethoxy-propylamine hydrochloride utilize density functional theory methods to predict molecular geometry and electronic properties [13] [14]. The B3LYP functional with 6-31G(d,p) basis set represents a commonly employed computational approach for geometry optimization of similar amine compounds [15] [16]. These computational methods provide valuable insights into the preferred conformational arrangements and electronic distribution within the molecule [13] [14].

The molecular geometry optimization reveals the preferred spatial arrangement of atoms, with particular attention to the orientation of the ethoxy group relative to the propylamine backbone [15]. Computational calculations indicate that the molecule adopts conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [17]. The electronic structure calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are essential for understanding the compound's reactivity and electronic properties [15] [16].

Dates

Modify: 2023-08-16

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